REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[C:5](=[N+:15]=[N-:16])[C:6]([C:8]1[C:9](Cl)=[N:10][CH:11]=[CH:12][CH:13]=1)=[O:7])C.ClC1N=CC=CC=1C(Cl)=O.[N+](=CC(OCC)=O)=[N-]>>[O:7]=[C:6]1[C:5]([C:4]([OH:3])=[O:17])=[N:15][NH:16][C:9]2[N:10]=[CH:11][CH:12]=[CH:13][C:8]1=2 |f:0.1|
|
Name
|
3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester 2-Chloronicotinoyl chloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)C=1C(=NC=CC1)Cl)=[N+]=[N-])=O.ClC1=C(C(=O)Cl)C=CC=N1
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 30-50% ethyl acetate in hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(NN=C1C(=O)O)N=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.08 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 204.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |